molecular formula C20H15N B13943656 7H-DIBENZO(a,g)CARBAZOLE, 12,13-DIHYDRO- CAS No. 63077-00-9

7H-DIBENZO(a,g)CARBAZOLE, 12,13-DIHYDRO-

Cat. No.: B13943656
CAS No.: 63077-00-9
M. Wt: 269.3 g/mol
InChI Key: VDHREAQAVYIPPC-UHFFFAOYSA-N
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Description

7H-Dibenzo(a,g)carbazole, 12,13-dihydro-: is a heterocyclic aromatic compound with a molecular formula of C20H15N. It is a derivative of dibenzo[a,g]carbazole, characterized by the presence of two benzene rings fused to a carbazole core. This compound is known for its potent mutagenic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of beta-tetralone and sodium acetate in the presence of chloranil and acetic acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound .

Scientific Research Applications

Chemistry: In chemistry, 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives. It serves as a reference for understanding the reactivity and stability of similar compounds.

Biology and Medicine: This compound is studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of chemical-induced carcinogenesis and to develop potential therapeutic interventions.

Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including organic semiconductors and other electronic materials. Its unique structure makes it a valuable component in the development of new technologies .

Comparison with Similar Compounds

  • Dibenzo[a,g]carbazole
  • Dibenz[a,j]acridine
  • Benzo[a]pyrene

Comparison: 7H-Dibenzo(a,g)carbazole, 12,13-dihydro- is unique due to its specific structure and the presence of the dihydro moiety, which influences its reactivity and biological activity. Compared to other similar compounds, it exhibits distinct metabolic pathways and a higher potential for bioaccumulation and persistence in the environment . Its potent mutagenic and carcinogenic properties also set it apart from other polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-8,10,12,21H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHREAQAVYIPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC4=C2C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212404
Record name 7H-Dibenzo(a,g)carbazole, 12,13-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63077-00-9
Record name 7H-Dibenzo(a,g)carbazole, 12,13-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063077009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Dibenzo(a,g)carbazole, 12,13-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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